4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
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Overview
Description
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a chemical compound with the molecular formula C15H15FN2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a sulfamoyl group, and a benzamide structure, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzoyl chloride with 2-(4-aminophenyl)ethanol to form an intermediate, which is then treated with sulfamoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound can disrupt the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.
Comparison with Similar Compounds
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can be compared with other similar compounds, such as:
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares a similar benzamide structure but differs in the presence of an amino and chloro group, which may result in different biological activities and chemical properties.
2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(8-2-11)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQXAFQPYXHOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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